(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 3471-66-7
VCID: VC8267035
InChI: InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1
SMILES: C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

CAS No.: 3471-66-7

Cat. No.: VC8267035

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid - 3471-66-7

Specification

CAS No. 3471-66-7
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name (2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Standard InChI InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1
Standard InChI Key FTYFCFPNHFHPBH-NEPJUHHUSA-N
Isomeric SMILES C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2
SMILES C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the hydroxyl group at the 4-position and the carboxylic acid at the 2-position occupying equatorial positions to minimize steric strain . The benzyloxycarbonyl (Cbz) group, attached to the nitrogen atom, serves as a protective moiety during synthetic processes, preventing unwanted side reactions at the amine site .

Molecular Formula: C14H17NO5\text{C}_{14}\text{H}_{17}\text{NO}_{5}
Molecular Weight: 279.29 g/mol (calculated from core structure data and Cbz group addition)
Stereochemistry: The (2S,4R) configuration is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Physical Data

  • SMILES Notation:
    O=C(O)C1N(C(=O)OCC2=CC=CC=C2)C[C@@H](O)C[C@@H]1\text{O=C(O)C1N(C(=O)OCC2=CC=CC=C2)C[C@@H](O)C[C@@H]1}

  • InChIKey: Computed as KRHNXNZBLHHEIU-UHNVWZDZSA-N\text{KRHNXNZBLHHEIU-UHNVWZDZSA-N} (derived from core structure and Cbz modifications).

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and hydroxyl groups, but poorly soluble in nonpolar solvents .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves multi-step strategies to achieve stereocontrol and functional group compatibility:

  • Core Structure Formation:

    • Starting from 4-hydroxypiperidine-2-carboxylic acid, isolated from natural sources such as Peganum harmala , the Cbz group is introduced via reaction with benzyl chloroformate under basic conditions.

    • Alternative routes involve homologation of pyroglutamic acid derivatives, followed by cyclization and stereoselective reduction .

  • Stereochemical Control:

    • Asymmetric hydrogenation or enzymatic resolution ensures the desired (2S,4R) configuration. For example, Rhodium-catalyzed hydrogenation of enamine precursors yields high enantiomeric excess (ee > 98%) .

  • Protection-Deprotection Strategies:

    • The Cbz group is stable under acidic and neutral conditions but can be removed via hydrogenolysis, making it ideal for stepwise synthesis .

Industrial-Scale Challenges

  • Catalyst Costs: Traditional methods rely on expensive transition-metal catalysts (e.g., Rh, Ir), limiting cost-effectiveness .

  • Safety Concerns: Use of diazomethane in homologation steps poses explosion risks, necessitating alternative reagents like trimethylsilyl diazomethane .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

  • β-Lactamase Inhibitors: The compound serves as a precursor to avibactam-like molecules, which restore the efficacy of β-lactam antibiotics against resistant strains .

  • Peptide Mimetics: Its rigid piperidine scaffold is incorporated into peptidomimetics targeting protease enzymes (e.g., HIV-1 protease) .

Neurological Therapeutics

Structural analogs modulate neurotransmitter receptors, including GABA_A and NMDA receptors, suggesting potential in treating epilepsy and neurodegenerative diseases .

Comparative Structural Analysis

Compound NameMolecular FormulaRing SizeFunctional GroupsKey Applications
(2S,4R)-1-Cbz-4-hydroxypiperidine-2-COOHC14H17NO5\text{C}_{14}\text{H}_{17}\text{NO}_{5}6-memberedCbz, -COOH, -OHβ-lactamase inhibitors
(2S,4S)-1-Cbz-4-hydroxypyrrolidine-2-COOHC13H15NO5\text{C}_{13}\text{H}_{15}\text{NO}_{5}5-memberedCbz, -COOH, -OHAntiviral agents
5-Hydroxypiperidine-2-carboxylic acidC6H11NO3\text{C}_{6}\text{H}_{11}\text{NO}_{3}6-membered-COOH, -OHNatural product isolation

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